

Application Note: Analysis of Semivolatile Organic Compounds Using EPA Method 8270

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Compound of Interest

Compound Name: *Bis(2-chloroisopropyl)ether*

Cat. No.: *B1220445*

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Introduction

United States Environmental Protection Agency (EPA) Method 8270 is a widely adopted analytical procedure for the determination of semivolatile organic compounds (SVOCs) in various environmental matrices.[1] First released in 1980, this method is designed for the analysis of extracts from solid waste, soils, air sampling media, and water samples.[1] It is capable of identifying and quantifying a broad range of acidic, basic, and neutral SVOCs, including polycyclic aromatic hydrocarbons (PAHs), phenols, and phthalates.[2][3] The method utilizes gas chromatography combined with mass spectrometry (GC/MS), providing a robust and reliable approach for environmental monitoring and regulatory compliance.[4] The most recent revision of the method is 8270E.[5][6]

Principle

The core of EPA Method 8270 involves the separation, identification, and quantification of SVOCs using GC/MS. Samples are first prepared using an appropriate extraction technique to isolate the target analytes from the sample matrix. The resulting extract is then injected into a gas chromatograph, where a temperature-programmed capillary column separates the compounds based on their boiling points and polarity. As the separated compounds elute from the GC column, they are introduced into a mass spectrometer. The MS ionizes the molecules, and the resulting mass spectra serve as a chemical fingerprint for identification by comparison to reference spectra of known standards. Quantification is achieved by comparing the response of a characteristic ion for each analyte to that of an internal standard.

Experimental Protocols

1. Apparatus and Materials

- Gas Chromatograph/Mass Spectrometer (GC/MS): An analytical system with a capillary column interface. The system must be capable of meeting the DFTPP tuning requirements specified in the method.[\[1\]](#)[\[7\]](#) Single quadrupole, triple quadrupole (GC/MS/MS), and time-of-flight (GC-TOFMS) mass spectrometers are all suitable.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- GC Column: A 30 m x 0.25 mm or 0.32 mm ID fused-silica capillary column with a silicone-based stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended.[\[6\]](#)
- Sample Preparation Equipment:
 - For Aqueous Samples: Solid Phase Extraction (SPE) manifold and cartridges (e.g., UCT EC8270 sorbent and activated carbon) or Liquid-Liquid Extraction (LLE) apparatus (separatory funnels).[\[8\]](#)
 - For Solid Samples: Soxhlet extraction apparatus (Method 3540/3541) or an ultrasonic bath/probe (Method 3550).[\[9\]](#)
- Concentrator: Kuderna-Danish (K-D) or equivalent evaporation system for solvent concentration.
- Glassware: Assorted Class A volumetric flasks, pipettes, vials, and syringes. All glassware must be meticulously cleaned to avoid contamination.
- Analytical Balance: Capable of weighing to 0.1 mg.

2. Reagents and Standards

- Solvents: High-purity, pesticide-grade or equivalent methylene chloride, acetone, and methanol.
- Reagent Water: Purified water free of interfering analytes.
- Anhydrous Sodium Sulfate: Reagent grade, heated to 400°C for 4 hours to remove organic contaminants.

- Standard Solutions:
 - Calibration Standards: Prepared in methylene chloride at multiple concentration levels (e.g., 5 to 8 points) covering the expected working range of the instrument (e.g., 0.5 µg/mL to 120 µg/mL).[10] These standards should contain all target analytes of interest.
 - Internal Standards (IS): A solution containing compounds such as Acenaphthene-d10, Chrysene-d12, and Perylene-d12. Spiked into all samples and standards at a constant concentration (e.g., 5-20 ppm).[1][2]
 - Surrogate Standards: A solution containing compounds not expected to be in the samples, such as 2-Fluorophenol, Phenol-d6, and Terphenyl-d14. Spiked into all samples before preparation to monitor extraction efficiency.[1]
 - GC/MS Tuning Standard: A solution of decafluorotriphenylphosphine (DFTPP) used to verify instrument tune and performance.[1]

3. Sample Collection, Preservation, and Storage

- Aqueous Samples: Collect in 1-liter amber glass bottles with PTFE-lined caps. Preserve by cooling to ≤6 °C. If residual chlorine is present, dechlorinate with sodium thiosulfate.[8] Adjust sample pH to < 2 with 6N HCl for SVOC analysis.[8]
- Solid/Waste Samples: Collect in wide-mouth amber glass jars with PTFE-lined caps. Preserve by cooling to ≤6 °C.
- Holding Times: Samples should be extracted as soon as possible. Extracts should be stored at ≤6 °C in the dark and analyzed within 40 days of extraction.

4. Sample Preparation Protocol: Aqueous Samples by SPE

This protocol is based on a dual-cartridge SPE method for comprehensive analyte recovery.[8]

- Sample Pre-treatment: Adjust a 1 L water sample to pH < 2 using 6N HCl.[8] Spike the sample with the appropriate volume of surrogate standard solution.[8]

- Cartridge Setup: Connect an 8270 SPE cartridge in series above an activated carbon cartridge. Place the assembly on an SPE manifold.[8]
- Cartridge Conditioning: a. Wash the cartridges with 15 mL of methylene chloride.[8] b. Condition with 10 mL of methanol, ensuring the sorbent does not go dry.[8] c. Equilibrate with 10 mL of reagent water followed by 10 mL of 0.05N HCl.[8]
- Sample Loading: Pass the entire 1 L water sample through the connected cartridges at a flow rate of 10-15 mL/min.[8]
- Drying: After loading, dry the cartridges under full vacuum for 10-15 minutes to remove residual water.[8]
- Elution: a. Place collection vials in the manifold. b. Elute the cartridges with methylene chloride to collect the trapped analytes.
- Concentration: Concentrate the eluate to a final volume of 1.0 mL using a K-D apparatus or other suitable technique. Add the internal standard solution. The extract is now ready for GC/MS analysis.

5. Sample Preparation Protocol: Solid Samples (General)

Solid samples can be extracted using various techniques, including Soxhlet (Method 3540) or ultrasonic extraction (Method 3550).[9]

- Homogenization: Homogenize the sample thoroughly. Weigh out approximately 30 g of the sample into an extraction thimble (Soxhlet) or beaker (ultrasonic).
- Spiking: Spike the sample with the surrogate standard solution.
- Extraction:
 - Soxhlet: Extract the sample with an appropriate solvent (e.g., methylene chloride/acetone) for 16-24 hours.
 - Ultrasonic: Add solvent to the sample and extract using an ultrasonic probe or bath, typically in three successive extractions.

- **Drying and Concentration:** Dry the extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1.0 mL. Add the internal standard solution prior to analysis.

6. GC/MS Analysis Protocol

- **Instrument Setup:**
 - **Injector:** Set to 280°C. A splitless or pulsed-split injection of 1 µL is typical.[\[11\]](#)[\[12\]](#)
 - **Oven Program:** An example program is: 45°C hold for 3 min, ramp at 30°C/min to 120°C, then ramp at 10°C/min to 310°C and hold for 5 min.[\[12\]](#)
 - **Carrier Gas:** Use Helium at a constant flow.
 - **MS Conditions:** Operate in full scan mode (e.g., 35-550 amu) or Selected Ion Monitoring (SIM) mode for lower detection limits.[\[7\]](#)[\[12\]](#) The source temperature should be set according to manufacturer recommendations.
- **Analytical Sequence:** a. **Tuning:** Analyze the DFTPP standard to verify the mass spectrometer meets the required ion abundance criteria before any analysis begins.[\[1\]](#) b. **Calibration:** Analyze a multi-point initial calibration curve. c. **Blanks:** Analyze a method blank to check for contamination. d. **Samples:** Analyze the prepared sample extracts. e. **Continuing Calibration:** Analyze a mid-level calibration standard every 12 hours to verify instrument stability.

Data and Quality Control

Quantitative data and adherence to strict quality control (QC) procedures are mandatory for EPA Method 8270. Key parameters and their acceptance criteria are summarized below.

Table 1: Summary of Quantitative and QC Requirements for EPA Method 8270

Parameter	Requirement	Purpose
GC/MS Tuning (DFTPP)	Must meet specific ion abundance criteria as defined in the method.[7]	Ensures mass spectrometer is properly calibrated and performing consistently.
Initial Calibration	Minimum 5-point curve.	Establishes the quantitative range of the instrument for each analyte.
Linearity (%RSD)	$\leq 20\%$ RSD for the Relative Response Factors (RRFs) of most compounds.[1]	Verifies the linearity of the instrument response over the calibration range.
Minimum RRF	Specific compounds (SPCCs) must meet minimum RRF values (e.g., 0.050).[1]	Ensures adequate instrument sensitivity for poorly responding compounds.
Continuing Calibration	Analyzed every 12 hours. % Difference or % Drift must be $\leq 20\%$ for most compounds.[7]	Verifies the stability of the initial calibration over time.
System Performance		
DDT/Endrin Breakdown	$\leq 20\%$ breakdown.[2][7]	Checks for unwanted chemical degradation in the GC inlet.
Peak Tailing Factor	≤ 2 for Benzidine and Pentachlorophenol.[2][7]	Ensures good chromatographic peak shape for active compounds.
Method Blank	Analyte concentrations must be below the Reporting Limit (RL).	Assesses for contamination introduced during sample preparation and analysis.
Surrogate Recovery	Compound-specific recovery limits (e.g., 30-130%).	Monitors the efficiency of the sample preparation process for each sample.
Laboratory Control Sample (LCS)	Compound-specific recovery limits (e.g., 70-130%).	Measures the accuracy of the analytical method on a clean matrix.[7]

Matrix Spike/Spike Duplicate
(MS/MSD)

Compound-specific recovery
and RPD limits.[13]

Assesses method accuracy
and precision in the specific
sample matrix.[7]

Workflow Visualization

The following diagram illustrates the logical workflow for analyzing a sample according to EPA Method 8270.

Caption: Overall workflow for EPA Method 8270 from sample receipt to final reporting.

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